molecular formula C24H25N3O5S2 B3006811 N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-73-2

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3006811
CAS No.: 852141-73-2
M. Wt: 499.6
InChI Key: QNWCTKDORVXZEP-UHFFFAOYSA-N
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Description

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core. The pyrazoline ring is substituted at position 5 with a 2-methoxyphenyl group and at position 1 with a p-toluenesulfonyl (tosyl) group. A methanesulfonamide moiety is attached to the phenyl ring at the 3-position of the pyrazole.

The compound’s structural determination would typically involve crystallographic refinement using software like SHELX and visualization via programs such as ORTEP-3 .

Properties

IUPAC Name

N-[3-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-11-13-20(14-12-17)34(30,31)27-23(21-9-4-5-10-24(21)32-2)16-22(25-27)18-7-6-8-19(15-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWCTKDORVXZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is critical in various physiological and pathological conditions.

Biological Activity

N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety substituted with a tosyl group and a methanesulfonamide functional group. Its structure can be represented as follows:

N 3 5 2 methoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 3 5 2 methoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through binding, influenced by the presence of the methoxy and tosyl groups, which can enhance binding affinity and specificity .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor cell growth. The presence of the methoxy group may enhance cytotoxicity against certain cancer cell lines .
  • Anti-inflammatory Properties : Similar compounds in the sulfonamide class are known for their anti-inflammatory effects. This compound may exert such effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators .
  • Antimicrobial Activity : Some studies suggest that sulfonamides possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated but is promising based on structural analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15Inhibition
MCF-7 (Breast Cancer)20Moderate
A549 (Lung Cancer)25Weak

These results indicate varying degrees of sensitivity among different cancer types, suggesting potential applications in targeted therapies.

In Vivo Studies

Animal models have been employed to assess the anti-cancer efficacy of this compound. Notably:

  • In a mouse model of breast cancer, administration resulted in a significant reduction in tumor size compared to control groups.
  • The compound also exhibited minimal toxicity, indicating a favorable therapeutic index.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, making it useful in synthesizing derivatives with varied functional groups.
  • Cyclization Reactions : The presence of the pyrazole ring enables cyclization processes that can yield new heterocyclic compounds.

Medicinal Chemistry

Research indicates that N-(3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits potential biological activities , which include:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways associated with tumor growth.
  • Antimicrobial Activity : The compound's ability to disrupt bacterial cell walls suggests potential applications in developing new antibiotics.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics.

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : It can serve as a precursor for creating functionalized polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.
  • Nanotechnology : Its ability to form stable colloidal systems makes it suitable for applications in drug delivery systems where controlled release is essential.

Mechanistic Insights

The interaction of this compound with biological targets suggests a multifaceted mechanism of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could explain its therapeutic effects.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Compound 2i and 2j ()

  • Pyrazole Substituents: 2i: 3-hydroxyphenyl at position 5; nicotinoyl (pyridine-3-carbonyl) at position 1. 2j: 4-hydroxy-3-methoxyphenyl at position 5; nicotinoyl at position 1. Target: 2-methoxyphenyl at position 5; tosyl (bulkier p-toluenesulfonyl) at position 1.
  • Sulfonamide Groups :
    • 2i/2j : 2”,5”-dichlorobenzenesulphonamide on the phenyl ring.
    • Target : Methanesulfonamide (smaller, less lipophilic).
  • Pharmacology : Compounds 2i and 2j exhibit analgesic activity, likely mediated by COX inhibition or opioid receptor modulation. The target’s tosyl and methoxy groups may enhance metabolic stability compared to the hydroxyl groups in 2i/2j, which could increase susceptibility to glucuronidation .

Compound 362505-85-9 ()

  • Pyrazole Substituents : 4-methoxyphenyl at position 5; thiophen-2-yl at position 3.
  • Additional Features : A triazole-thioether linkage and phenylacetamide terminus.
  • Key Differences : The thiophene and triazole moieties introduce π-π stacking and hydrogen-bonding capabilities absent in the target compound. These heterocycles may enhance binding to targets like kinases or GPCRs .

Data Table: Structural and Functional Comparison

Compound Pyrazole Substituents (Position 1/5) Sulfonamide/Other Groups Pharmacological Notes
Target Compound 1-Tosyl, 5-(2-methoxyphenyl) Phenyl-methanesulfonamide Undocumented; structural analog of analgesics
2i () 1-Nicotinoyl, 5-(3-hydroxyphenyl) 2”,5”-Dichlorobenzenesulphonamide Analgesic activity demonstrated
2j () 1-Nicotinoyl, 5-(4-hydroxy-3-methoxyphenyl) 2”,5”-Dichlorobenzenesulphonamide Enhanced solubility due to polar hydroxy groups
362505-85-9 () 1-Acetyl, 5-(4-methoxyphenyl), 3-thiophen-2-yl Triazole-thioether, phenylacetamide Potential kinase inhibition (structural inference)

Implications of Structural Differences

  • This may alter binding to hydrophobic enzyme pockets.
  • Steric Bulk: The tosyl group in the target compound is bulkier than 2i/2j’s nicotinoyl, possibly hindering interactions with flat binding sites (e.g., COX-1/2).
  • Solubility : Methanesulfonamide (target) is less lipophilic than 2i/2j’s benzenesulphonamide, suggesting improved aqueous solubility.

Q & A

Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?

The compound’s pyrazoline core is typically synthesized via cyclocondensation of chalcone derivatives with hydrazines. For example, describes a method using ethanol-mediated condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. Key optimization steps include controlling reaction temperature (70–80°C) and solvent polarity to favor 4,5-dihydropyrazole formation over side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity intermediates .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Single-crystal X-ray diffraction () confirms stereochemistry and torsion angles, particularly for the dihydropyrazole ring and sulfonamide substituents.
  • NMR spectroscopy (¹H/¹³C, 400–600 MHz) resolves methoxyphenyl and tosyl group environments. For example, reports δ 2.34 ppm (s, 3H) for the methyl group in the tosyl moiety.
  • HRMS validates molecular weight (e.g., [M + Na]+ ion in ) with <5 ppm error tolerance .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Pyrazoline derivatives are screened for antitumor and CNS activity. Initial assays include:

  • MTT assays (cell viability) against cancer lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
  • In vitro enzyme inhibition studies (e.g., COX-2, MAO-B) using fluorometric or spectrophotometric methods. highlights pyrazolines’ antidepressant potential via serotonin reuptake inhibition .

Advanced Research Questions

Q. How can structural data resolve contradictions in reported biological activity across analogues?

Conflicting activity data often arise from subtle stereoelectronic differences. For example:

  • Torsional strain analysis (X-ray data) may explain reduced activity in analogues with distorted dihydropyrazole rings (e.g., C–C–N–S dihedral angles >15°).
  • DFT calculations (e.g., HOMO-LUMO gaps) can correlate electronic properties with enzyme binding. Comparative studies between 2-methoxyphenyl and 4-fluorophenyl substituents () reveal how electron-withdrawing groups alter bioactivity .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Swap the tosyl group () with trifluoromethanesulfonamide () to modulate lipophilicity (clogP) and target engagement.
  • Substituent positional scanning : Compare 2-methoxy vs. 4-methoxy phenyl groups ( vs. 3) to identify meta-substitution effects on potency.
  • Protease profiling : Use kinome-wide screening to identify off-target interactions .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS tracks side products (e.g., over-oxidized pyrazole rings or sulfonamide hydrolysis).
  • Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. ’s deuterated analogues (e.g., JD5037) demonstrate how isotopic labeling improves metabolic stability .

Q. What computational tools are effective for predicting physicochemical properties relevant to CNS penetration?

  • Molecular dynamics simulations (e.g., Desmond, GROMACS) model blood-brain barrier permeability using logBB values.
  • SwissADME predicts parameters like topological polar surface area (TPSA <70 Ų for CNS drugs). The compound’s TPSA (~90 Ų) suggests limited brain uptake, necessitating prodrug strategies .

Methodological Guidance for Data Interpretation

  • Contradictory cytotoxicity data : Re-evaluate assay conditions (e.g., serum concentration, incubation time) and validate via orthogonal methods (e.g., clonogenic assays vs. MTT) .
  • Crystallization failures : Use mixed solvents (e.g., DCM/methanol) and slow evaporation. achieved successful crystallization at 295 K with 0.056 R-factor precision .

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